molecular formula C6H7ClN2O2 B1349101 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 400756-39-0

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1349101
M. Wt: 174.58 g/mol
InChI Key: ZGZXVMWVZJUGBM-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C6H7ClN2O2 . It is also known by its English name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . The resulting product, 4-chloro-3-ethyl-1-methylpyrazole, is then reacted with formic ester in the presence of a catalyst to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid . Further optimization of the reaction conditions can be achieved by changing solvents, catalysts, and catalyst loading .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid consists of a five-membered pyrazole ring with a chlorine atom at the 4-position, an ethyl group at the 3-position, and a carboxylic acid group at the 5-position . The InChI code for this compound is 1S/C6H7ClN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid has a molecular weight of 174.58 g/mol . It has a predicted density of 1.40±0.1 g/cm3, a melting point of 164 °C, a predicted boiling point of 339.5±42.0 °C, and a flash point of 159.1°C . The compound also has a vapor pressure of 3.55E-05mmHg at 25°C and a refractive index of 1.587 .

Scientific Research Applications

Synthesis and Development of New Chemical Entities

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid and its derivatives are extensively explored in the synthesis of new chemical entities, displaying a broad spectrum of biological and physical properties. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions, leading to the development of condensed pyrazoles with potential applications in various fields of chemistry and material science (Arbačiauskienė et al., 2011).

Optical and Electronic Material Development

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized, revealing significant optical nonlinearity, suggesting their utility as potential candidates for optical limiting applications. This highlights the role of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid derivatives in the development of new materials for photonic and electronic devices (Chandrakantha et al., 2013).

Catalysis and Chemical Transformations

The reactivity of derivatives towards various chemical reactions underscores the versatility of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid in synthetic chemistry. For example, its reaction with hydrazines to yield mixtures of regioisomeric pyrazoles demonstrates its applicability in designing selective catalytic processes for the efficient synthesis of heterocyclic compounds (Mikhed’kina et al., 2009).

Advancements in Heterocyclic Chemistry

Efficient synthesis techniques leveraging 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid derivatives facilitate the creation of N-fused heterocycle products, contributing to advancements in heterocyclic chemistry. These methodologies enable the preparation of compounds with potential therapeutic and industrial applications, showcasing the compound's foundational role in the development of novel heterocyclic systems (Ghaedi et al., 2015).

Safety And Hazards

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid should be handled as an organic compound. Protective gloves and eyewear should be worn when handling this compound. Prolonged or frequent contact with this compound should be avoided, as should inhalation of its dust or solution . The compound should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .

properties

IUPAC Name

4-chloro-2-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZXVMWVZJUGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343434
Record name 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid

CAS RN

400756-39-0
Record name 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
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